3-Amino-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-5-thiol
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Overview
Description
“4-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol” is a chemical compound that has attracted attention in the scientific community due to its potential applications in the field of medicine. It is a versatile material used in scientific research. Its unique structure allows for diverse applications, including drug discovery, organic synthesis, and material science.
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular formula of “4-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol” is C12H13N3O2S2 . Its average mass is 295.380 Da and its monoisotopic mass is 295.044922 Da .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The introduction of the thiol group may be considered to be a less known direction of chemical modification . It provides additional opportunities for further functionalization and the ability to influence the oxidative processes in the organism .Scientific Research Applications
Anticancer and Antitumor Applications
- A study by Deng et al. (2009) synthesized a series of thieno[2,3-d]pyrimidines as selective folate receptor alpha and beta substrates to act as antitumor agents. These compounds exhibited potent growth inhibitory effects on human tumor cells expressing folate receptors, distinguishing them from other antifolates by their unique mechanistic features and FR specificity (Deng et al., 2009).
- Gad et al. (2020) focused on the synthesis of derivatives for breast cancer treatment. The in vitro and in vivo evaluation showed significant antiproliferative potential and induced apoptosis in cancer cells, highlighting their therapeutic promise (Gad et al., 2020).
Synthetic Organic Chemistry
- Pokhodylo et al. (2015) developed a convenient, efficient synthetic method for creating thieno[2,3-d]pyrimidine derivatives. This method highlighted a solvent-free, high-yield approach, significantly contributing to the field of synthetic organic chemistry (Pokhodylo et al., 2015).
Antimicrobial Activity
- Salahuddin et al. (2009) synthesized novel thieno[2, 3-d] pyrimidines and tested their antibacterial activity against various Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents (Salahuddin et al., 2009).
Antihypertensive and Anti-inflammatory Properties
- Rana et al. (2004) undertook the synthesis of dihydropyrimidines to explore their antihypertensive activity, providing insights into the structure-activity relationship and suggesting potential for clinical use with reduced side effects (Rana et al., 2004).
- Chiriapkin et al. (2021) presented a modified method for synthesizing tetrahydrothienopyrimidine derivatives with predicted anti-inflammatory activity, emphasizing the importance of further investigation into their biological effects (Chiriapkin et al., 2021).
Mechanism of Action
Target of Action
Many drugs target proteins, such as enzymes or receptors, that play key roles in biochemical pathways within cells. The specific target of “4-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol” is currently unknown.
Mode of Action
Drugs typically interact with their targets in a way that modulates the target’s activity. This can involve inhibiting an enzyme, activating a receptor, or blocking a receptor. The specific mode of action of “4-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol” is currently unknown.
Biochemical Pathways
Drugs can affect various biochemical pathways, leading to changes in the production of metabolites, the activation of signaling pathways, or the regulation of gene expression. The specific biochemical pathways affected by “4-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol” are currently unknown.
Pharmacokinetics
This refers to how the drug is absorbed, distributed, metabolized, and excreted by the body. Factors such as the drug’s chemical properties, the route of administration, and the patient’s physiology can all affect pharmacokinetics. The specific pharmacokinetic properties of “4-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol” are currently unknown.
Result of Action
This refers to the ultimate effects of the drug at the molecular, cellular, tissue, or system level. These effects can be therapeutic (desired) or adverse (undesired). The specific results of action of “4-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol” are currently unknown.
Action Environment
This refers to how factors such as the cellular environment, the presence of other drugs, and the patient’s overall health status can influence the drug’s action. The specific action environment of “4-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2-thiol” is currently unknown.
Future Directions
Despite decades worth of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Properties
IUPAC Name |
4-amino-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c11-8-7-5-3-1-2-4-6(5)15-9(7)13-10(14)12-8/h1-4H2,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCFRCXNYKHHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(NC(=S)N=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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